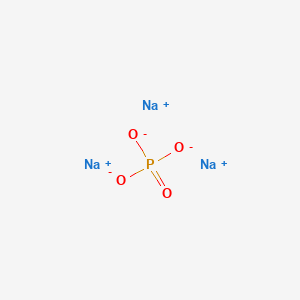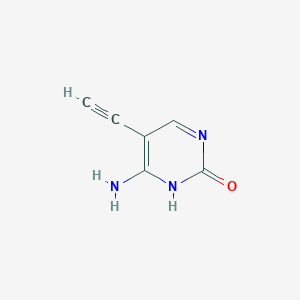
5-Ethynylcytosine
Descripción general
Descripción
5-Ethynylcytosine is a compound with the molecular formula C6H5N3O . It is also known by other names such as 6-amino-5-ethynylpyrimidin-2 (1H)-one and 4-AMINO-5-ETHYNYL-1,2-DIHYDROPYRIMIDIN-2-ONE . The molecular weight of 5-Ethynylcytosine is 135.12 g/mol .
Synthesis Analysis
The synthesis of 5-Ethynylcytosine involves the activity of two enzymes: cytosine deaminase (CD) and uracil phosphoribosyltransferase (UPRT). The sequential activity of these enzymes converts 5-Ethynylcytosine (EC) to 5-ethynyluridine monophosphate, which is then incorporated into nascent RNAs .
Molecular Structure Analysis
The 5-Ethynylcytosine molecule contains a total of 15 bonds. There are 10 non-H bonds, 4 multiple bonds, 3 double bonds, 1 triple bond, 1 six-membered ring, 1 imine (aliphatic), and 1 primary amine (aliphatic) .
Chemical Reactions Analysis
5-Ethynylcytosine may undergo the same cytosine oxidation demethylation pathway as 5-methylcytosine (5mC), generating intermediates 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-foC), and 5-carboxylcytosine (5-caC) by ten–eleven translocation (Tet) proteins .
Physical And Chemical Properties Analysis
5-Ethynylcytosine has a molecular weight of 135.12 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2. It has a Rotatable Bond Count of 1. Its Exact Mass is 135.043261791 g/mol and its Monoisotopic Mass is also 135.043261791 g/mol .
Aplicaciones Científicas De Investigación
Cell Type-Specific RNA Analysis
5-Ethynylcytosine (EC) is used in a method known as ‘EC-tagging’ for cell type-specific RNA analysis . This method involves the sequential activity of two enzymes: cytosine deaminase (CD) and uracil phosphoribosyltransferase (UPRT). These enzymes convert EC to 5-ethynyluridine monophosphate, which is subsequently incorporated into nascent RNAs . The ethynyl group allows efficient detection and purification of tagged RNAs . This method has been used in tissue culture cells and Drosophila engineered to express CD and UPRT .
Obtaining Cell Type-Specific Gene Expression Data
EC-tagging has been used to obtain cell type-specific gene expression data from intact Drosophila larvae, including transcriptome measurements from a small population of central brain neurons . This provides several advantages over existing techniques and should be broadly useful for investigating the role of differential RNA expression in cell identity, physiology, and pathology .
Regulation of Protein Expression Levels
5-Ethynylcytosine can be used to predictably regulate protein expression levels to improve recombinant protein production . This is an important tool in biosynthetic engineering approaches to optimize the manufacture of desired products, such as biopharmaceuticals, in cellular organisms .
Tuning Protein Expression Levels in Mammalian Cells
Defined 5′-UTR RNA-structures, which can be influenced by 5-Ethynylcytosine, represent a valid tool to systematically tune protein expression levels in mammalian cells . This eventually helps to optimize recombinant protein expression .
Achieving Spatial Specificity in RNA Analysis
5-Ethynylcytosine is used in achieving spatial specificity through targeted expression of pyrimidine salvage enzymes . This is achieved by controlling exposure to bioorthogonal substrates of these enzymes .
Achieving Temporal Specificity in RNA Analysis
5-Ethynylcytosine is also used in achieving temporal specificity in RNA analysis . This is achieved by controlling exposure to bioorthogonal substrates of these enzymes .
Direcciones Futuras
The future directions of 5-Ethynylcytosine research could involve further investigation into its mechanism of action and potential applications. For instance, the development of an all-enzymatic, nondestructive, faithful, and direct method for the reading of 5mC alone could be a promising direction .
Propiedades
IUPAC Name |
6-amino-5-ethynyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-2-4-3-8-6(10)9-5(4)7/h1,3H,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYAFPNEHGRGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(NC(=O)N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: TET enzymes are crucial for DNA demethylation, playing a vital role in epigenetic regulation. 5-Ethynylcytosine acts as a mechanism-based probe for TET enzymes. [] Unlike natural substrates, 5eyC forms a high-energy ketene intermediate upon oxidation by TET enzymes. This highly reactive intermediate then forms a covalent bond with the enzyme, effectively trapping it. [] This trapping ability allows researchers to directly study TET activity, even in complex biological samples like cell lysates. []
A: Both 5-ethynylcytosine (5eyC) and 5-vinylcytosine (5vC) are substrates for TET enzymes, but their reaction mechanisms differ significantly. While both undergo hydroxylation, 5eyC forms a ketene intermediate that readily reacts with the enzyme, forming a covalent adduct. [] In contrast, 5vC primarily forms 5-formylmethylcytosine as the final product after a series of enzymatic and non-enzymatic reactions. [] This difference in reactivity makes 5eyC a more effective tool for trapping and studying TET enzymes.
A: Yes, 5-ethynylcytosine can be incorporated into DNA through chemical synthesis using modified nucleoside triphosphates. [, ] Research indicates that the presence of 5eyC in the DNA sequence can interfere with the activity of certain restriction endonucleases. Specifically, the study found that while some enzymes tolerated 5-vinyluracil, most failed to cleave sequences containing 5eyC. [] This suggests that the modification introduced by 5eyC can significantly alter DNA recognition and processing by specific enzymes.
A: 5-Ethynylcytosine can be synthesized from commercially available starting materials. One approach involves the treatment of 2,4-dichloro-5-(1-chlorovinyl)pyrimidine with ammonia, followed by reaction with potassium hydroxide in aqueous dioxane to yield 5-ethynylcytosine. [] For incorporation into nucleosides, the trimethylsilyl derivative of 5-ethynylcytosine is condensed with appropriately protected sugar derivatives. Subsequent removal of the protecting groups yields the desired nucleoside, such as 5-ethynylcytidine or 2′-deoxy-5-ethynylcytidine. [] This strategy allows for the synthesis of various 5-ethynylcytosine-containing nucleosides, which can be further incorporated into DNA or used as tools to study enzymatic processes.
A: 5-Ethynylcytosine plays a key role in "EC-tagging," a technique used to isolate and analyze RNA from specific cell types. [, ] This method relies on the combined activity of two enzymes: cytosine deaminase (CD), which converts 5-ethynylcytosine to 5-ethynyluridine, and uracil phosphoribosyltransferase (UPRT), which incorporates 5-ethynyluridine into newly synthesized RNA. By expressing CD and UPRT in a target cell population and supplying 5-ethynylcytosine, researchers can specifically label RNA within those cells. [] The labeled RNA can then be isolated using affinity purification techniques and analyzed, providing insights into cell type-specific gene expression patterns. [, ] This approach overcomes the limitations of traditional methods that rely on physical cell isolation, which can be challenging and potentially alter gene expression. []
A: Yes, computational chemistry has been employed to understand the interaction of 5-ethynylcytosine with TET enzymes. Molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) calculations have been used to investigate the catalytic mechanism of TET2 with 5eyC and other modified cytosine substrates. [] These studies have revealed that the chemical nature of the 5th position modification influences the binding interactions, reaction mechanisms, and dynamics within the TET2 active site. This information is valuable for designing more specific and potent TET enzyme inhibitors for research and potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



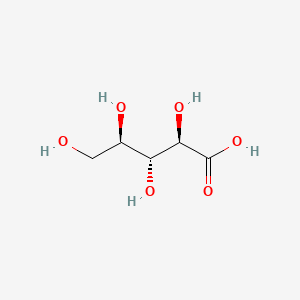
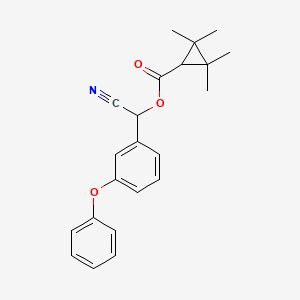
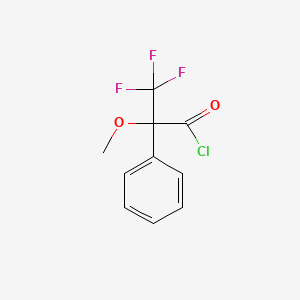

![Ethyl 2-{[(4-chlorophenyl)methyl]amino}acetate](/img/structure/B3428078.png)

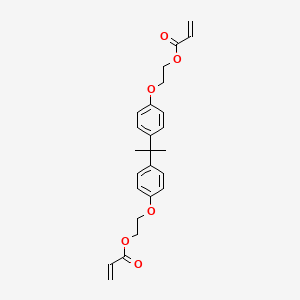
![(1R-endo)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3428094.png)
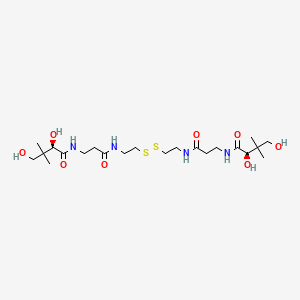
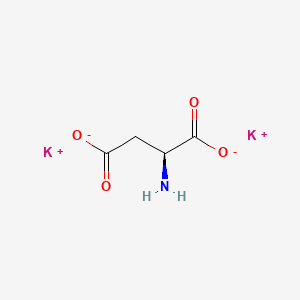
![2-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3428107.png)

